2-(4-Bromobutyl)cyclopentan-1-one
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Overview
Description
2-(4-Bromobutyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 4-bromobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone and heated to facilitate the formation of the desired product . The general reaction scheme is as follows:
Cyclopentanone+1,4-DibromobutaneK2CO3,Acetonethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobutyl)cyclopentan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Major Products Formed
Substitution: Formation of substituted cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Oxidation: Formation of cyclopentanone carboxylic acids or other oxidized products.
Scientific Research Applications
2-(4-Bromobutyl)cyclopentan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromobutyl)cyclopentan-1-one involves its interaction with various molecular targets and pathways. The bromobutyl group can participate in nucleophilic substitution reactions, while the cyclopentanone ring can undergo various transformations. These interactions can lead to the formation of new compounds with potential biological or chemical activities .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound with a simple cyclopentanone ring.
2-(4-Bromobutyl)cyclohexan-1-one: A similar compound with a cyclohexanone ring instead of a cyclopentanone ring.
4-Bromobutylbenzene: A compound with a benzene ring substituted with a 4-bromobutyl group.
Uniqueness
2-(4-Bromobutyl)cyclopentan-1-one is unique due to the presence of both a cyclopentanone ring and a 4-bromobutyl group
Properties
CAS No. |
51584-58-8 |
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Molecular Formula |
C9H15BrO |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-(4-bromobutyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H15BrO/c10-7-2-1-4-8-5-3-6-9(8)11/h8H,1-7H2 |
InChI Key |
HMAVNXGXALBQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CCCCBr |
Origin of Product |
United States |
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